molecular formula C18H21NO2S B4565905 N-(2-methoxyethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(2-methoxyethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No.: B4565905
M. Wt: 315.4 g/mol
InChI Key: OJPPTWIECHCOTF-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.12930009 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Antioxidant Activity

A study by Demir et al. (2015) focused on the molecular structure of a novel benzamide derivative, analyzing it through X-ray diffraction, IR spectroscopy, and quantum chemical computation. The research highlighted the compound's crystalline structure and provided insights into its electronic properties and antioxidant potential, determined using DPPH free radical scavenging tests (Demir et al., 2015).

Neuroleptic Activity

Iwanami et al. (1981) designed and synthesized a series of benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats. Their findings indicate a good correlation between structure and activity, suggesting the therapeutic potential of certain benzamide derivatives in treating psychosis (Iwanami et al., 1981).

Anti-Inflammatory and Analgesic Agents

Abu-Hashem et al. (2020) synthesized novel benzamide derivatives with significant yields and evaluated them for their cyclooxygenase inhibition as well as analgesic and anti-inflammatory activities. Some compounds showed high inhibitory activity on COX-2 selectivity, suggesting their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Mishra et al. (2018) demonstrated the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives on mild steel in an acidic environment. Their study illustrates the role of substituents in enhancing the inhibition efficiency, with significant implications for industrial applications in corrosion prevention (Mishra et al., 2018).

Properties

IUPAC Name

N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-14-3-9-17(10-4-14)22-13-15-5-7-16(8-6-15)18(20)19-11-12-21-2/h3-10H,11-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPPTWIECHCOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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